

A Comprehensive Technical Guide to the Physical Properties of Fluorene-9-malononitrile

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Compound of Interest

Compound Name: Fluorene-9-malononitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of **Fluorene-9-malononitrile**, a significant compound in materials science and organic synthesis. The information is presented to be a valuable resource for professionals engaged in research and development.

Introduction and Nomenclature

Fluorene-9-malononitrile is an organic compound derived from fluorene. It is crucial to distinguish between two isomers that can be described by this name:

- 2-(9H-Fluoren-9-yl)malononitrile (CAS No. 6235-14-9): In this isomer, the malononitrile group is attached to the C9 position of the fluorene ring via a single bond.
- 2-(9H-Fluoren-9-ylidene)malononitrile (CAS No. 1989-32-8): This isomer features a double bond between the C9 carbon of the fluorene moiety and the central carbon of the malononitrile group. This compound is also known as 9-(dicyanomethylene)fluorene.

The ylidene isomer is of significant interest due to its electronic properties, stemming from the electron-rich fluorene core and the two strongly electron-withdrawing cyano groups.^{[1][2]} This push-pull architecture leads to stabilization of the lowest unoccupied molecular orbital (LUMO) and gives rise to its applications in organic electronics.^{[1][3]} This guide will primarily focus on the more extensively studied 2-(9H-Fluoren-9-ylidene)malononitrile.

Core Physical and Chemical Properties

The fundamental properties of **Fluorene-9-malononitrile** are summarized in the tables below for ease of reference and comparison.

Table 1: General Properties of 2-(9H-Fluoren-9-yl)malononitrile

Property	Value	Reference(s)
CAS Number	6235-14-9	[4]
Molecular Formula	C ₁₆ H ₁₀ N ₂	[4]
Molecular Weight	230.26 g/mol	[2]
IUPAC Name	2-(9H-fluoren-9-yl)propanedinitrile	[2]

Table 2: General Properties of 2-(9H-Fluoren-9-ylidene)malononitrile

Property	Value	Reference(s)
CAS Number	1989-32-8	[5]
Molecular Formula	C ₁₆ H ₈ N ₂	[5]
Molecular Weight	228.25 g/mol	[5][6]
IUPAC Name	2-(9H-fluoren-9-ylidene)malononitrile	[5]

Table 3: Thermophysical Properties of **Fluorene-9-malononitrile** (Isomer unspecified in source)

Property	Value	Reference(s)
Boiling Point	462.5 °C at 760 mmHg	[4]
Density	1.229 g/cm ³	[4]
Flash Point	231.2 °C	[4]
Refractive Index	1.64	[4]
LogP	3.46226	[4]

Note: The properties in Table 3 are from a source that lists the CAS number for the 'yl' isomer but the synthesis and applications context often relates to the 'ylidene' isomer. Researchers should verify these properties for the specific isomer of interest.

Spectroscopic Properties

The electronic and structural properties of **Fluorene-9-malononitrile** derivatives have been investigated using various spectroscopic techniques.

- **UV-Vis Absorption and Fluorescence:** The UV-visible absorption and fluorescence spectra are key to understanding the electronic transitions within the molecule. For ambipolar 2,7- and 3,6-disubstituted fluoren-9-ylidene malononitrile derivatives, population of the S1 excited state is achieved via higher states.[7][8] In polar solvents, charge transfer states act as a primary deactivation pathway for the excited states.[7][8]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of synthesized **Fluorene-9-malononitrile** and its derivatives.[7]

Experimental Protocols

4.1. Synthesis of 2-(9H-Fluoren-9-ylidene)malononitrile

A common and efficient method for the synthesis of 2-(9H-Fluoren-9-ylidene)malononitrile involves the Knoevenagel condensation of fluoren-9-one with malononitrile.[2]

- **Reactants:** Fluoren-9-one and malononitrile.

- Catalyst/Base: A base such as sodium ethoxide, potassium carbonate, or piperidine is typically used to facilitate the condensation.
- Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or ethanol is commonly employed.
- Procedure:
 - Fluoren-9-one and malononitrile (in slight excess) are dissolved in the chosen solvent.
 - The basic catalyst is added to the mixture.
 - The reaction mixture is heated, often to temperatures around 110 °C, for several hours.^[1]
 - Upon cooling, the product typically precipitates as a solid.
 - The solid product is collected by filtration, washed thoroughly with a suitable solvent (e.g., acetonitrile), and dried under vacuum.^[1]
- Purification: The crude product can be further purified by recrystallization from a solvent such as chloroform to yield well-defined crystals.^[1]

4.2. General Characterization Methods

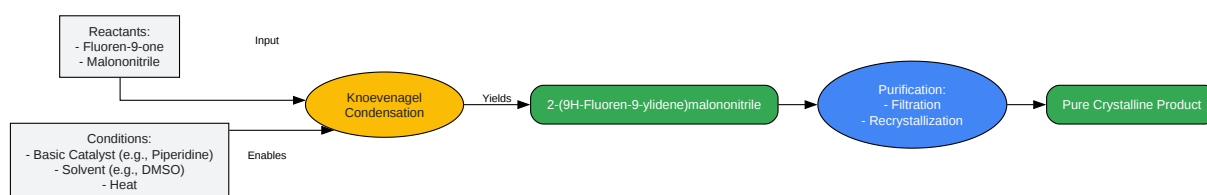
The identity and purity of the synthesized **Fluorene-9-malononitrile** are confirmed using a suite of analytical techniques.

- Single-Crystal X-ray Diffraction (SC-XRD): This technique provides definitive proof of the molecular structure and reveals information about the crystal packing, bond lengths, and angles. For instance, SC-XRD analysis of a derivative showed a quasi-planar geometry.^[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure by identifying the chemical environment of the protons and carbon atoms.
- Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition.

- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule, particularly the strong absorbance of the nitrile ($\text{C}\equiv\text{N}$) groups.
- **Elemental Analysis:** This provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the theoretical values calculated from the molecular formula.

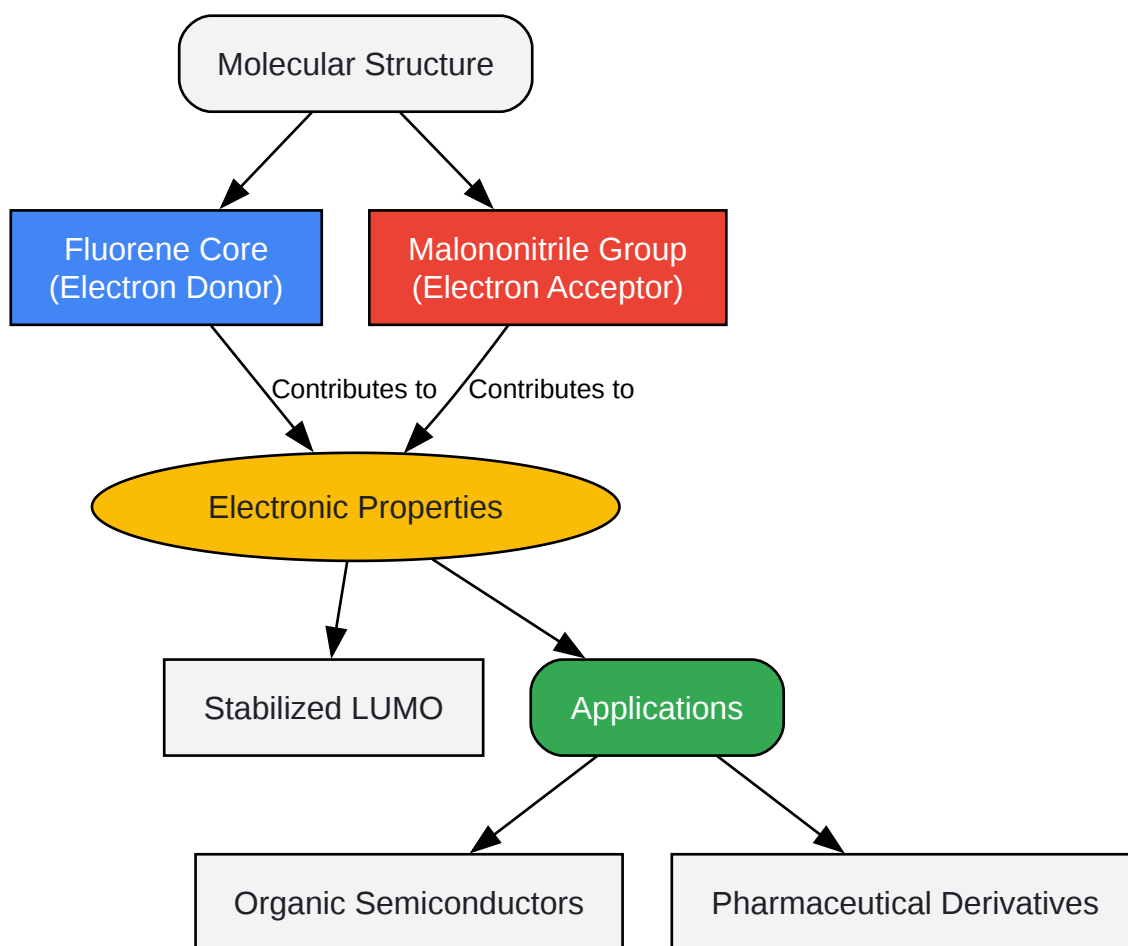
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes and relationships related to **Fluorene-9-malononitrile**.



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Caption: Synthesis workflow for 2-(9H-Fluoren-9-ylidene)malononitrile.



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Caption: Relationship between structure, properties, and applications.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Fluorene-9-malononitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15251686#physical-properties-of-fluorene-9-malononitrile>]

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